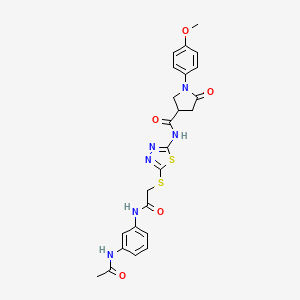
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N6O5S2 and its molecular weight is 540.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by multiple functional groups, including a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N5O4S2 with a molecular weight of 457.5 g/mol. The structure features a pyrrolidine ring, a thiadiazole ring, and an acetamidophenyl group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O4S2 |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 868973-28-8 |
- Antitumor Activity : The 1,3,4-thiadiazole ring has been associated with significant anticancer properties. Studies indicate that compounds containing this moiety can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting uncontrolled cell division characteristic of neoplastic diseases .
- Interaction with Biological Targets : Molecular docking studies suggest that derivatives of this compound can form hydrogen bonds with tubulin, potentially inhibiting cancer cell proliferation. The presence of heteroatoms in the thiadiazole ring allows for interactions with key kinases involved in tumorigenesis .
- Antimicrobial Properties : Compounds with the thiadiazole framework have demonstrated antimicrobial activity against various pathogens. The mechanisms often involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Case Studies and Research Findings
- Anticancer Efficacy : A study reported that derivatives similar to the target compound showed promising activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM respectively . This indicates strong potential for further development as anticancer agents.
- Antimicrobial Activity : Research has highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various bacterial strains. For example, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of thiadiazole derivatives in models of epilepsy and neurodegeneration. Compounds were tested for anticonvulsant activity using the maximal electroshock and pentylenetetrazol models, showing promising results in reducing seizure frequency .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O5S2/c1-14(31)25-16-4-3-5-17(11-16)26-20(32)13-36-24-29-28-23(37-24)27-22(34)15-10-21(33)30(12-15)18-6-8-19(35-2)9-7-18/h3-9,11,15H,10,12-13H2,1-2H3,(H,25,31)(H,26,32)(H,27,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYWPJXZQDQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














